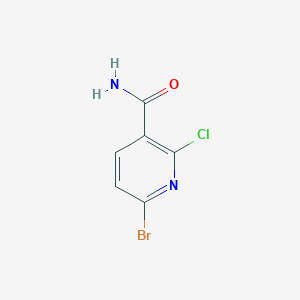
6-Bromo-2-chloronicotinamide
Vue d'ensemble
Description
6-Bromo-2-chloronicotinamide is a chemical compound with the molecular formula C6H4BrClN2O. It is a derivative of nicotinamide, which is an amide derivative of nicotinic acid. Nicotinamide and its derivatives have been extensively studied for their wide range of biological applications, including antibacterial, antimicrobial, antifungal, and anti-HIV properties .
Méthodes De Préparation
The synthesis of 6-Bromo-2-chloronicotinamide typically involves the reaction of 6-bromo-2-chloronicotinic acid with appropriate reagents to form the amide bond. One common method involves the preparation of the acid chloride of 6-bromo-2-chloronicotinic acid, followed by its reaction with ammonia or an amine to form the amide . The reaction conditions often include the use of a solvent such as chloroform and heating to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
6-Bromo-2-chloronicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states and derivatives.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Bromo-2-chloronicotinamide has several scientific research applications, including:
Antibacterial and Antimicrobial Research: The compound has been studied for its antibacterial and antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Biological Studies: It is used in various biological studies to investigate its effects on different cellular processes and pathways.
Medicinal Chemistry: Researchers explore its potential as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Material Science: The compound is also used in material science research to develop new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-chloronicotinamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and biological system being studied .
Comparaison Avec Des Composés Similaires
6-Bromo-2-chloronicotinamide can be compared with other similar compounds, such as:
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
These compounds share structural similarities but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
6-bromo-2-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYMFKMGFOXHDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1448837.png)
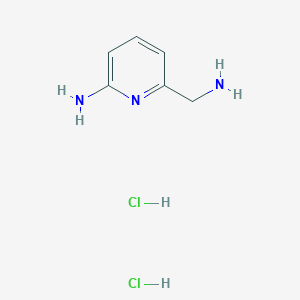
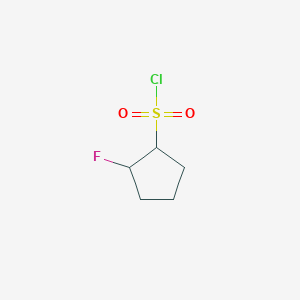
![[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1448841.png)
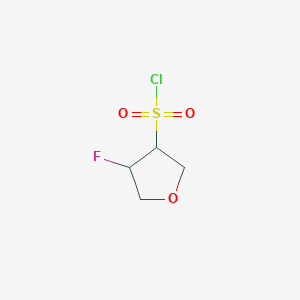
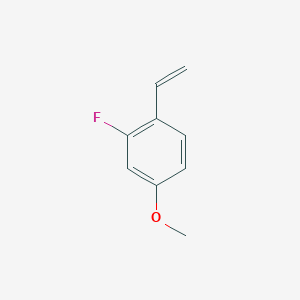
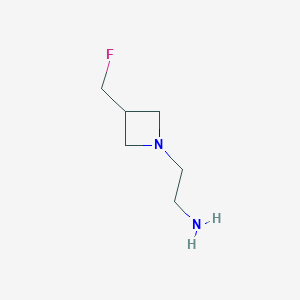
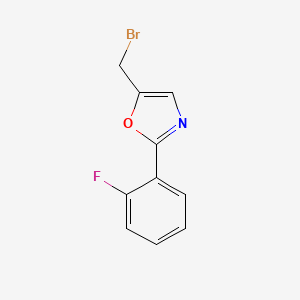
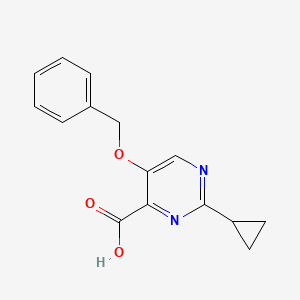
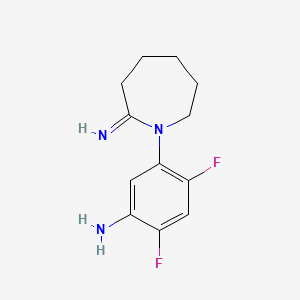
![6-oxa-2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1448851.png)
![{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride](/img/structure/B1448854.png)
![3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1448857.png)
![{6-azaspiro[3.4]octan-8-yl}methanol](/img/structure/B1448859.png)
